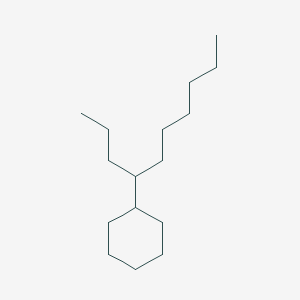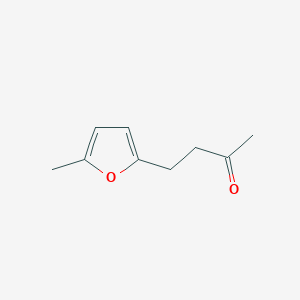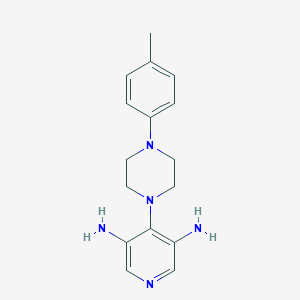
Piperazine, 1-(3,5-diamino-4-pyridyl)-4-(p-tolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3,5-diamino-4-pyridyl)-4-(p-tolyl)-, commonly known as PDP, is a compound of interest in the field of medicinal chemistry. It is a piperazine derivative that has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of PDP is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, PDP has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation cells, PDP has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological cells, PDP has been shown to inhibit the JNK pathway, which is involved in cell death.
生化和生理效应
PDP has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, PDP has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In inflammation cells, PDP has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and reduce oxidative stress. In neurological cells, PDP has been shown to have neuroprotective effects, improve cognitive function, and reduce oxidative stress.
实验室实验的优点和局限性
PDP has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, PDP also has some limitations, including its low bioavailability and potential toxicity at high concentrations. Therefore, careful consideration should be taken when designing experiments using PDP.
未来方向
There are several future directions for the study of PDP. First, more research is needed to fully understand the mechanism of action of PDP. Second, the potential therapeutic applications of PDP in other diseases, such as cardiovascular disease and metabolic disorders, should be explored. Third, the development of PDP analogs with improved bioavailability and efficacy should be pursued. Finally, the use of PDP in combination with other drugs or therapies should be investigated to enhance its therapeutic potential.
Conclusion
In conclusion, PDP is a compound of interest in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on PDP has the potential to lead to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of PDP involves the reaction of 3,5-diaminopyridine with p-tolylmagnesium bromide. The reaction yields PDP as a white crystalline solid with a melting point of 179-180°C. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
PDP has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, PDP has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, PDP has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, PDP has been shown to have neuroprotective effects and improve cognitive function.
属性
CAS 编号 |
14549-73-6 |
|---|---|
产品名称 |
Piperazine, 1-(3,5-diamino-4-pyridyl)-4-(p-tolyl)- |
分子式 |
C16H21N5 |
分子量 |
283.37 g/mol |
IUPAC 名称 |
4-[4-(4-methylphenyl)piperazin-1-yl]pyridine-3,5-diamine |
InChI |
InChI=1S/C16H21N5/c1-12-2-4-13(5-3-12)20-6-8-21(9-7-20)16-14(17)10-19-11-15(16)18/h2-5,10-11H,6-9,17-18H2,1H3 |
InChI 键 |
SRCHGEWLPQAGEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)N |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3N)N |
其他 CAS 编号 |
14549-73-6 |
同义词 |
4-[4-(4-Methylphenyl)-1-piperazinyl]-3,5-pyridinediamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



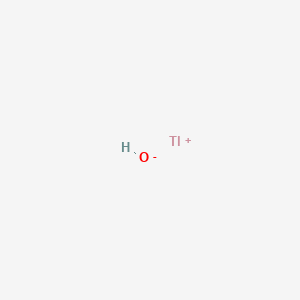
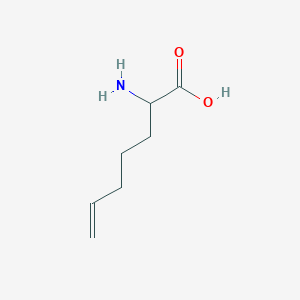
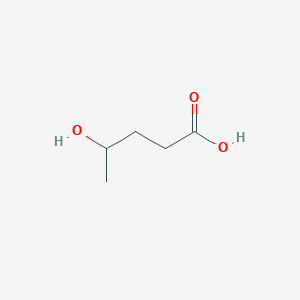
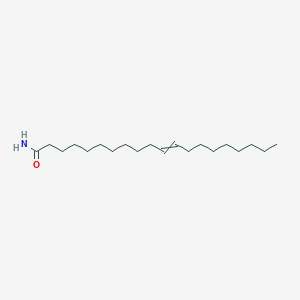
![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)
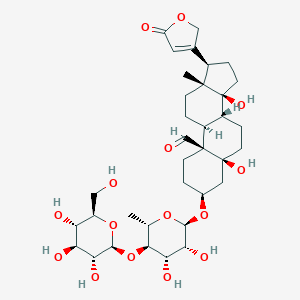
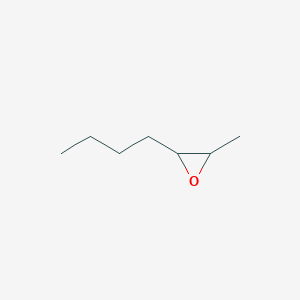
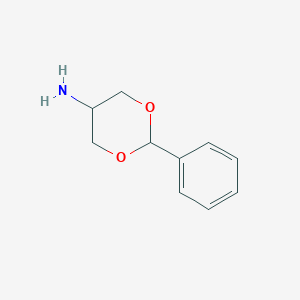
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)
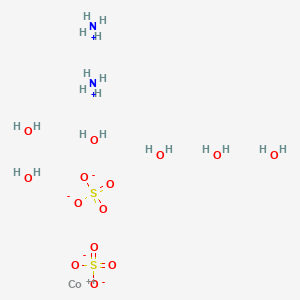
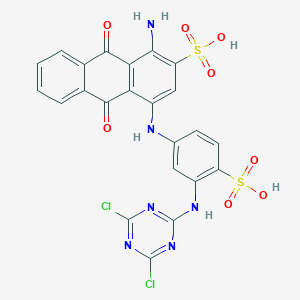
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)
